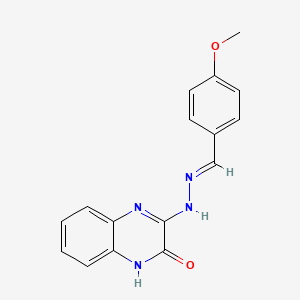

(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Crystal Structure and Binding Studies

Studies on similar compounds, like 3-(2-(2-hydroxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one, have provided insights into their crystal structure and DNA binding capabilities. The Schiff base has been synthesized, characterized, and its interaction with calf thymus DNA indicates an intercalative mode of binding, highlighting its potential in studying DNA interactions and designing DNA-targeted therapies (P. Sukanya, C. Reddy, & G. Bhargavi, 2020).

Organic Chemistry and Synthesis

Quinoxaline-2(1H)-ones undergo ring fission upon treatment with hydrazine, leading to the synthesis of various derivatives. This reactivity profile aids in the development of novel organic synthesis methodologies (G. Cheeseman & M. Rafiq, 1971). Moreover, the synthesis of novel quinoxalines with antimicrobial properties further demonstrates the versatility of these compounds in developing new therapeutic agents (Hanan M. Refaat, A. A. Moneer, & Omneya M. Khalil, 2004).

Medicinal Chemistry Applications

Various derivatives of (E)-3-(2-(4-Methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one have been investigated for their pharmacological activities. For instance, certain derivatives have shown promise as analgesic and anti-inflammatory agents, suggesting their potential in drug development for treating pain and inflammation (V. Alagarsamy et al., 2007; V. Alagarsamy et al., 2011).

Materials Science

The compound and its derivatives have been explored for corrosion inhibition in materials science, demonstrating their utility in protecting metals from corrosion, which has implications for extending the lifespan of materials in various industrial applications (A. Tazouti et al., 2016).

properties

IUPAC Name |

3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-22-12-8-6-11(7-9-12)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOERSBADJAXGQM-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate](/img/structure/B2761646.png)

![5-((3-chloro-4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2761654.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2761660.png)

![N-(3-ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2761664.png)